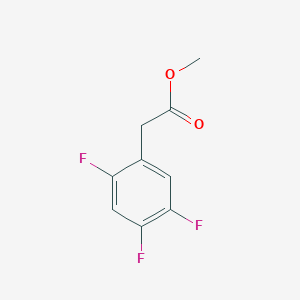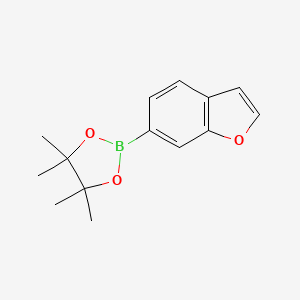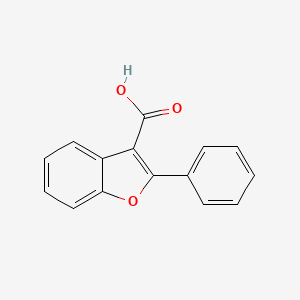![molecular formula C6H5ClN4 B1429814 5-氯-1-甲基-1H-吡唑并[4,3-D]嘧啶 CAS No. 1393181-01-5](/img/structure/B1429814.png)
5-氯-1-甲基-1H-吡唑并[4,3-D]嘧啶
描述
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is a chemical compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.59 . This compound is often used in the synthesis of various derivatives that have shown potential in medical applications .
Synthesis Analysis
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine and its derivatives has been described in several studies . For instance, one study described the synthesis of new 1H-pyrazolo[3,4-D]pyrimidine derivatives as potential epidermal growth factor receptor inhibitors (EGFRIs) . Another study reported the design and synthesis of 1H-pyrazolo[3,4-D]pyrimidine derivatives as PAK1 inhibitors .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is characterized by the presence of a pyrazolo[4,3-D]pyrimidine core, which is a bicyclic system containing two nitrogen atoms . The exact structure can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine are typically related to its use as a starting material for the synthesis of various derivatives . These reactions often involve the introduction of various functional groups to the pyrazolo[4,3-D]pyrimidine core .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine can be inferred from its molecular structure. It is a solid compound . More specific properties such as melting point, solubility, and stability can be determined experimentally.
科学研究应用
Cancer Research
This compound has been utilized in cancer research, particularly in the development of small molecules that inhibit CDK2, a protein associated with tumor cell growth. Studies have shown that derivatives of this compound exhibit potent activity against various cancer cell lines, such as MCF-7 and HCT-116 .
Pharmacology
In pharmacological studies, 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine derivatives have demonstrated significant inhibitory activity, with IC50 values indicating strong potential for drug development .
Drug Discovery
The compound’s scaffold has been used to create novel molecules with promising inhibitory effects against target enzymes or receptors, suggesting its utility in the early stages of drug discovery .
未来方向
The future research directions for 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine and its derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications. This could include the synthesis of new derivatives, investigation of their mechanisms of action, and evaluation of their efficacy in preclinical and clinical studies .
属性
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-3-8-6(7)10-4(5)2-9-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXIBBCNSIBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)
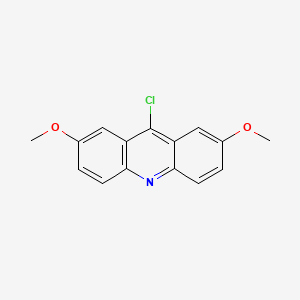

![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
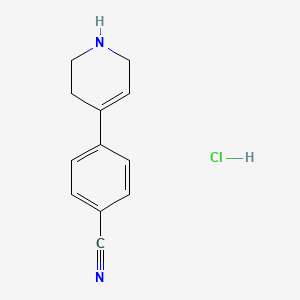
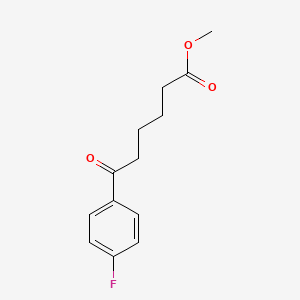

![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)
